molecular formula C10H10N4O5S2 B2473974 N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide CAS No. 524676-61-7

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide

Cat. No.: B2473974
CAS No.: 524676-61-7
M. Wt: 330.33
InChI Key: WELOGPWHNSAOHP-UHFFFAOYSA-N
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Description

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide is a synthetic compound based on the 1,3,4-thiadiazole scaffold, a structure known for its significant versatility in medicinal chemistry . This scaffold is a feature in several drugs and is investigated for a wide range of biological activities, including anticonvulsant, anticancer, antimicrobial, and carbonic anhydrase inhibitory effects . The molecular structure of this particular compound combines a 1,3,4-thiadiazole core, substituted with a methoxymethyl group, with a 4-nitrobenzenesulfonamide moiety. This sulfonamide group is a classic pharmacophore known to inhibit carbonic anhydrase enzymes , which are important targets for conditions like epilepsy, glaucoma, and tumors . Research on analogous compounds has demonstrated that the 1,3,4-thiadiazole ring system contributes to strong aromaticity and in vivo stability, while the presence of the =N-C-S- moiety is associated with low toxicity . Furthermore, this scaffold has shown an ability to cross the blood-brain barrier, making it a candidate for central nervous system (CNS) targeted research, particularly in the development of anti-epileptic agents . The nitro group on the benzene ring offers a potential site for further chemical modification, allowing researchers to explore structure-activity relationships and optimize the compound for specific biological activity. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O5S2/c1-19-6-9-11-12-10(20-9)13-21(17,18)8-4-2-7(3-5-8)14(15)16/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELOGPWHNSAOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with formic acid or its derivatives under reflux conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition would be essential.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring’s electrophilic centers (e.g., C-2, C-5) undergo nucleophilic substitution under controlled conditions. The methoxymethyl group at C-5 modifies steric and electronic effects, influencing reactivity.

Reaction Type Conditions Products Key Observations
Amine Displacement Aliphatic amines, DMF, 80°C Substituted thiadiazole derivativesMethoxymethyl group stabilizes transition state
Halogenation PCl₅/PBr₃, CHCl₃, reflux Halo-thiadiazole analogsSelective substitution at C-2 observed

Mechanistic Insight : The sulfonamide group enhances electrophilicity at the thiadiazole’s C-2 position, facilitating nucleophilic attack. Microwave-assisted methods improve yields (e.g., 70–85%) .

Hydrolysis and Degradation

The sulfonamide bond (N–S) and thiadiazole ring are susceptible to hydrolysis under extreme pH or elevated temperatures.

Conditions Products Kinetics
Acidic (HCl, 6M) 4-Nitrobenzenesulfonic acid + Thiadiazole amine First-order kinetics (t₁/₂ = 2h)
Basic (NaOH, 1M) Sulfonate salt + Thiadiazole fragments pH-dependent degradation

Stability Note : The methoxymethyl group marginally enhances hydrolytic stability compared to unsubstituted thiadiazoles.

Reduction of Nitro Group

The 4-nitrobenzenesulfonamide moiety undergoes catalytic hydrogenation to form the corresponding amine.

Reduction Method Catalyst Product Yield
H₂/Pd-C 10% Pd-C, EtOH, 25°CN-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)-4-aminobenzenesulfonamide 92%
NaBH₄/CuCl₂ CuCl₂, MeOH, 0°CSame as above65%

Application : The amine product serves as a precursor for diazotization or acylation reactions .

Electrophilic Aromatic Substitution

The nitro group deactivates the benzene ring, directing electrophiles to meta positions. Limited reactivity is observed under standard conditions.

Reaction Electrophile Conditions Outcome
Nitration HNO₃/H₂SO₄0°C, 2hNo reaction (ring deactivated)
Sulfonation SO₃/H₂SO₄50°C, 6hTrace sulfonation

Cycloaddition and Heterocycle Formation

The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides.

Dipolarophile Conditions Product Yield
Nitrile Oxide CHCl₃, Δ, 12hThiadiazolo-isoxazoline hybrid 55%
Azide Cu(I), DMF, 80°CTriazole-linked conjugate 48%

Key Insight : Steric hindrance from the methoxymethyl group reduces regioselectivity in cycloadditions.

Functionalization of Methoxymethyl Group

The methoxymethyl (–OCH₂CH₃) substituent undergoes demethylation or oxidation.

Reaction Reagents Product Application
Demethylation BBr₃, CH₂Cl₂, −78°CHydroxymethyl-thiadiazole derivativeSolubility enhancement
Oxidation KMnO₄, H₂O, ΔCarboxylic acid derivativeProdrug synthesis

Photochemical Reactions

UV irradiation induces nitro group rearrangement and sulfonamide bond cleavage.

Wavelength Products Mechanism
254 nm Nitroso intermediate + SO₂ release Homolytic N–S bond cleavage

Scientific Research Applications

Antimicrobial Applications

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide has shown significant antimicrobial properties. Studies indicate that compounds in the thiadiazole class often exhibit activity against various bacterial strains. For instance:

  • Mechanism of Action : The compound may inhibit bacterial enzymes or disrupt cell wall synthesis, leading to bacterial cell death.
  • Case Study : In vitro tests demonstrated that this compound exhibited potent activity against multidrug-resistant strains of bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Anticancer Potential

Research has also highlighted the anticancer properties of this compound:

  • Cell Line Studies : Various studies have assessed the efficacy of this compound against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated that it can induce apoptosis in these cells through mechanisms involving mitochondrial dysfunction and activation of caspases.
  • Cytotoxicity Data : Data from cytotoxicity assays revealed IC50 values below 100 µM for several cancer cell lines, suggesting significant potential for further development as an anticancer agent.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is another area of interest:

  • Target Enzymes : Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways critical for cancer proliferation.
  • Research Findings : Interaction studies have indicated that this compound could modulate receptor activity or interfere with signaling pathways associated with tumor growth.

Mechanism of Action

The mechanism of action of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent at Thiadiazole 5-Position Melting Point (°C) Solubility (Moles/L) Biological Activity Notes Reference ID
N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide Methoxymethyl Hypothesized enhanced solubility
Sulfamethizole (N-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide) Methyl Antimicrobial agent
4-Amino-N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide Ethyl Intermediate in sulfonamide synthesis
4-Amino-N-(5-Propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide Propyl 298.39 8.98 × 10⁻⁴ Low aqueous solubility
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide Benzylthio 135–136 Herbicidal activity

Key Observations:

  • Substituent Effects : The methoxymethyl group in the target compound is distinct from methyl, ethyl, or benzylthio substituents in analogs. Methoxymethyl likely increases hydrophilicity compared to methyl or propyl groups, as seen in the lower solubility of propyl-substituted analogs (e.g., 8.98 × 10⁻⁴ M for propyl vs. unmeasured but hypothesized higher solubility for methoxymethyl) .
  • Biological Activity: Sulfamethizole (methyl-substituted) is a known antimicrobial agent, suggesting that the nitrobenzenesulfonamide-thiadiazole scaffold has inherent bioactivity. The benzylthio-substituted analog (, Compound 5h) demonstrates herbicidal activity, highlighting the versatility of this structural class .

Functional Group Modifications in Sulfonamide Derivatives

Table 2: Functional Group Comparisons in Sulfonamide-Thiadiazole Hybrids

Compound Name Sulfonamide Modification Notable Properties Reference ID
This compound 4-Nitrobenzenesulfonamide Electron-withdrawing nitro group
N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide 4-Methylbenzenesulfonamide Amino-thiadiazole hybrid
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide Acetamide-phenoxy substituent Dual functional groups (thio, phenoxy)
Tebuthiuron (N-[5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N’-dimethylurea) Urea linkage Herbicidal activity

Key Observations:

  • Nitro vs. Amino Groups: The nitro group in the target compound contrasts with amino-substituted analogs (e.g., ), which may exhibit different electronic profiles and binding affinities.
  • Hybrid Structures: Compounds combining sulfonamide with acetamide-phenoxy groups () or urea linkages (e.g., Tebuthiuron) demonstrate divergent biological applications, ranging from herbicidal to antimicrobial uses .

Biological Activity

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring and a nitrobenzene sulfonamide moiety , contributing to its biological activity. The methoxymethyl group enhances solubility and stability, which may improve its pharmacokinetic profile.

Property Value
Molecular FormulaC₁₄H₁₄N₆O₃S
Molecular Weight346.37 g/mol
IUPAC NameThis compound
CAS Number1313547-55-5

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. This compound has shown promising results in inhibiting the growth of various bacterial strains. In vitro studies demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Data

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antiparasitic Activity

Recent studies have indicated that thiadiazole derivatives exhibit antiparasitic effects. For instance, compounds similar to this compound have been evaluated for their activity against protozoan parasites like Trypanosoma brucei and Leishmania donovani.

Case Study: In Vivo Evaluation

In a study involving mice infected with T. brucei, the compound exhibited an IC50 value of 0.12 µM, demonstrating significant efficacy in reducing parasite load compared to control groups .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for the survival of pathogens.
  • Receptor Modulation : It can modulate receptors involved in inflammatory pathways, potentially leading to reduced disease symptoms.

Pharmacological Applications

Given its diverse biological activities, this compound has potential applications in treating various infectious diseases. Its antimicrobial and antiparasitic properties suggest that it could be developed into a therapeutic agent for conditions such as:

  • Bacterial infections (e.g., skin infections caused by Staphylococcus aureus).
  • Parasitic diseases (e.g., African sleeping sickness caused by Trypanosoma brucei).

Q & A

Q. What are the established synthetic routes for N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core. A common approach includes:

  • Cyclocondensation : Reacting thiosemicarbazides with carboxylic acid derivatives in the presence of POCl₃ at 90°C to form the 1,3,4-thiadiazole ring .
  • Sulfonamide Coupling : Introducing the 4-nitrobenzenesulfonamide group via nucleophilic substitution using 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Methoxymethyl Functionalization : Alkylation or substitution reactions to attach the methoxymethyl group at the 5-position of the thiadiazole ring . Optimization : Key parameters include solvent choice (e.g., dichloromethane for sulfonylation), temperature control (60–90°C for cyclization), and purification via recrystallization (ethanol/water) or flash chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should researchers expect?

  • ¹H/¹³C NMR :
  • Thiadiazole protons resonate at δ 7.5–8.5 ppm (aromatic region).
  • Methoxymethyl (-OCH₂O-) shows a singlet at δ 3.3–3.5 ppm (CH₂) and δ 3.7–3.9 ppm (OCH₃).
  • Sulfonamide NH appears as a broad peak at δ 10–12 ppm .
    • IR Spectroscopy :
  • S=O stretching (sulfonamide) at 1150–1350 cm⁻¹.
  • N-O (nitro group) at 1500–1530 cm⁻¹ .
    • Mass Spectrometry : Molecular ion peaks at m/z 358–362 (exact mass varies with isotopic composition) .

Q. How does the methoxymethyl group influence the compound’s solubility and reactivity in comparison to other thiadiazole derivatives?

The methoxymethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its ether functionality. Reactivity-wise, it stabilizes the thiadiazole ring via electron-donating effects, reducing susceptibility to electrophilic attack at the 5-position. Comparative studies with methyl or ethyl substituents show lower solubility and altered metabolic stability .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between studies on structurally similar thiadiazole sulfonamides?

  • Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HeLa) to account for tissue-specific activity .
  • Metabolic Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies in in vitro vs. in vivo efficacy .
  • Target Validation : Employ CRISPR/Cas9 knockout models to confirm whether observed cytotoxicity is mediated by carbonic anhydrase inhibition (common for sulfonamides) or off-target effects .

Q. What computational methods are recommended to predict the binding affinity and mechanism of action of this compound against carbonic anhydrase IX?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and the enzyme’s zinc-active site .
  • MD Simulations : Analyze stability of the ligand-enzyme complex over 100 ns trajectories (AMBER or GROMACS) to assess binding persistence .
  • QSAR Modeling : Corrogate substituent effects (e.g., nitro group’s electron-withdrawing nature) on inhibitory potency using datasets from PubChem BioAssay .

Q. How can researchers design SAR studies to evaluate the role of the nitro group in modulating antibacterial vs. anticancer activity?

  • Analog Synthesis : Prepare derivatives with substituents varying in electronic properties (e.g., -NO₂ → -NH₂, -CF₃) at the benzene ring .
  • Biological Testing :
  • Antibacterial : Minimum inhibitory concentration (MIC) against S. aureus and E. coli (CLSI guidelines).
  • Anticancer : Apoptosis assays (Annexin V/PI) in colorectal cancer models (HCT-116) .
    • Data Correlation : Plot Hammett σ values against bioactivity to identify electronic thresholds for dual activity .

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